N-Feruloyl dopamine, trans-

Acetylcholinesterase inhibition Neurodegeneration Alzheimer's disease research

N-Feruloyl dopamine (trans-) is a hydroxycinnamic acid-dopamine hybrid amide. It belongs to a well-characterized series of N-hydroxycinnamoyl dopamine analogs that includes N-caffeoyldopamine, N-coumaroyldopamine, N-sinapoyldopamine, and N-cinnamoyldopamine.

Molecular Formula C18H19NO5
Molecular Weight 329.3 g/mol
CAS No. 142350-99-0
Cat. No. B1257681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Feruloyl dopamine, trans-
CAS142350-99-0
Synonymsferuloyldopamine
Molecular FormulaC18H19NO5
Molecular Weight329.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=CC(=O)NCCC2=CC(=C(C=C2)O)O)O
InChIInChI=1S/C18H19NO5/c1-24-17-11-12(3-6-15(17)21)4-7-18(23)19-9-8-13-2-5-14(20)16(22)10-13/h2-7,10-11,20-22H,8-9H2,1H3,(H,19,23)/b7-4+
InChIKeyZRLYUFOWFPPSTD-QPJJXVBHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Feruloyl Dopamine (trans-, CAS 142350-99-0): Procurement-Relevant Identity and Comparator Landscape


N-Feruloyl dopamine (trans-) is a hydroxycinnamic acid-dopamine hybrid amide [1]. It belongs to a well-characterized series of N-hydroxycinnamoyl dopamine analogs that includes N-caffeoyldopamine, N-coumaroyldopamine, N-sinapoyldopamine, and N-cinnamoyldopamine [2]. The compound is defined by its trans (E) double bond geometry and the presence of a 3-methoxy-4-hydroxy (feruloyl) substitution on the aromatic ring, distinguishing it from the 3,4-dihydroxy (caffeoyl) or 4-hydroxy (coumaroyl) analogs [1]. While all members of this class share a dopamine-derived catechol moiety, subtle differences in the phenolic acid substituent drive divergent biological potency profiles, making blind substitution scientifically indefensible [3].

Workflow
Pathway-specific N-hydroxycinnamoyl analog selection
Selection
trans-Feruloyl substitution; dopamine-catechol core
Use Context
AChE, melanogenesis, metal chelation, cAMP assays

Why N-Hydroxycinnamoyl Dopamine Analogs Cannot Be Interchanged: The Case for N-Feruloyl Dopamine, trans-


The N-hydroxycinnamoyl dopamine series exhibits pronounced functional divergence arising from the single substituent difference on the phenolic acid ring. In acetylcholinesterase (AChE) inhibition, N-trans-feruloyldopamine (IC50 8.52 μM) is 2.2-fold more potent than its direct caffeoyl analog N-trans-caffeoyldopamine (IC50 19.12 μM) [1]. In the melanogenesis pathway, N-feruloyldopamine inhibits human tyrosinase with an IC50 of 48.3 μM and uniquely downregulates Pmel17 gene expression—a dual mechanism not reported for any congener in the series [2]. Conversely, in the beta2-adrenoceptor/cAMP axis, N-feruloyldopamine ranks only third in potency behind N-coumaroyldopamine and N-caffeoyldopamine [3]. These divergences mean that substituting one analog for another without accounting for the target pathway will produce quantitatively different—and potentially null—experimental outcomes.

Target shift AChE inhibition potency may differ between feruloyl and caffeoyl analogs; assay sensitivity implications.
Mechanism gap Pmel17 gene downregulation only reported for feruloyl analog; melanogenesis endpoint context may not transfer.
Ranking divergence cAMP/beta2-adrenoceptor agonist potency ranks 3rd; coumaroyl/caffeoyl analogs may show higher response.

Quantitative Differentiation Evidence for N-Feruloyl Dopamine (trans-) Procurement Decisions


Acetylcholinesterase Inhibition: N-trans-Feruloyldopamine Outperforms Its Direct Caffeoyl Analog by 2.2-Fold

In a direct head-to-head comparison using the Ellman spectrophotometric method on AChE from Electrophorus electricus, N-trans-feruloyldopamine exhibited an IC50 of 8.52 ± 0.27 μM, representing a 2.2-fold higher potency than N-trans-caffeoyldopamine, which had an IC50 of 19.12 ± 0.83 μM [1]. The feruloyl analog also outperformed its parent ferulic acid (IC50 20.57 ± 0.65 μM) and the parent caffeic acid (IC50 42.81 ± 1.79 μM) [1]. The reference drug galantamine served as a positive control with an IC50 of 3.89 ± 0.10 μM [1].

AChE Inhibition Profile
Head-to-head
IC50 8.52 μM (feruloyl) vs 19.12 μM (caffeoyl); 2.2-fold higher potency
Supports AChE assay potency interpretation
Reported potency ranking within tested set; galantamine control IC50 3.89 μM
Acetylcholinesterase inhibition Neurodegeneration Alzheimer's disease research

Human Tyrosinase Inhibition: N-Feruloyldopamine Demonstrates Higher Efficacy Than Arbutin with No Cytotoxicity at Active Concentrations

In normal human epidermal melanocytes (NHEMs), N-feruloyldopamine inhibited human tyrosinase activity with higher efficacy than the reference depigmenting agent arbutin, without any detectable cytotoxicity at concentrations up to 100 μM [1]. The compound achieved an IC50 of 48.3 μM against human tyrosinase (% inhibition = −0.8042 × [concentration] + 90.698, R² = 0.9068) [1]. In contrast, N-feruloyldopamine did not inhibit mushroom tyrosinase, demonstrating selectivity for mammalian-type tyrosinases [1]. In B16-F10 murine melanoma cells, the compound decreased total melanin content with an IC50 of 27.1 μM [1].

Human Tyrosinase Inhibition
Head-to-head
IC50 48.3 μM; reported higher efficacy than arbutin; no cytotoxicity ≤100 μM
Supports melanogenesis endpoint interpretation
Mammalian-selective profile; no mushroom tyrosinase inhibition
Melanogenesis inhibition Tyrosinase Skin pigmentation Cosmetic active ingredients

Ferrous Ion Chelation: N-trans-Feruloyldopamine Marginally Outperforms N-trans-Caffeoyldopamine as a Secondary Antioxidant

In a head-to-head comparison of Fe2+–ferrozine complex formation inhibition, N-trans-feruloyldopamine demonstrated an IC50 of 3.17 mM, slightly superior to N-trans-caffeoyldopamine with an IC50 of 3.48 mM [1]. This represents a 9% improvement in chelation potency. Notably, the caffeoyl analog outperformed the feruloyl analog in the DPPH• radical scavenging assay (IC50 5.95 μM vs. 12.29 μM), ABTS•+ scavenging (IC50 0.24 μM vs. 0.74 μM), and ferric-reducing antioxidant power (FRAP AAE 822.45 vs. 661.53 μmol/mmol) [1]. The feruloyl analog thus presents a differentiated antioxidant profile: weaker in primary radical scavenging but marginally superior in secondary (metal-chelating) antioxidant activity.

Fe2+ Chelation Activity
Head-to-head
IC50 3.17 mM; 1.1-fold improvement over caffeoyl analog (3.48 mM)
Supports metal chelation endpoint review
Weaker DPPH/ABTS radical scavenging vs caffeoyl analog
Antioxidant Metal chelation Iron chelation Oxidative stress

Pmel17 Gene Downregulation: A Unique Dual Melanogenesis-Inhibitory Mechanism Not Reported for Any Analog

Beyond direct tyrosinase inhibition, N-feruloyldopamine is the only compound in the N-hydroxycinnamoyl dopamine series reported to significantly downregulate Pmel17 gene expression—a melanosome maturation gene encoding a structural protein essential for melanin deposition [1]. In cultured NHEMs, treatment with 100 μM N-feruloyldopamine resulted in a statistically significant 53% decrease in Pmel17 mRNA levels compared to untreated controls (p < 0.05, Dunn's procedure, n = 7) [1]. MART-1 and Protein P gene expressions were not significantly affected [1]. No published study has reported Pmel17 modulation for N-caffeoyldopamine, N-coumaroyldopamine, N-sinapoyldopamine, or N-cinnamoyldopamine.

Pmel17 mRNA Modulation
Class-level
53% decrease at 100 μM (p < 0.05, n=7)
Supports melanosome maturation context
No published Pmel17 data for caffeoyl, coumaroyl analogs
Pmel17 Melanosome maturation Gene expression Skin lightening

cAMP Potency Ranking: N-Feruloyldopamine Is Not the Primary Beta2-Adrenoceptor Agonist in the Series

In a systematic comparison of five N-hydroxycinnamoyl dopamine analogs tested for cAMP elevation in U937 myelocytic cells, the decreasing order of potency was: N-coumaroyldopamine > N-caffeoyldopamine > N-feruloyldopamine > N-sinapoyldopamine > N-cinnamoyldopamine [1]. N-coumaroyldopamine and N-caffeoyldopamine were capable of increasing cAMP at concentrations below 0.05 μM, while N-feruloyldopamine ranked third with lower potency [1]. The two most potent compounds (coumaroyl and caffeoyl) were as potent as the reference beta2-agonists salbutamol, procaterol, and fenoterol in the same assay [1].

cAMP Potency Rank
Head-to-head
Ranked 3rd of 5 analogs; coumaroyl > caffeoyl > feruloyl
Supports beta2-adrenoceptor context
Coumaroyl/caffeoyl analogs active at <0.05 μM in U937 cells
Beta2-adrenoceptor cAMP U937 cells Immunomodulation

Commercial Intellectual Property Protection: BASF Patent Exclusivity on N-Feruloyldopamine in Cosmetic Applications

The use of N-feruloyldopamine in cosmetic preparations is protected by U.S. Patent US 20110237551, assigned to BASF Beauty Care Solutions France S.A.S. [1]. This patent, with inventors including S. Leoty-Okombi and D. Rival (authors of the foundational melanogenesis study), creates a commercial exclusivity barrier that does not equivalently apply to all in-class analogs [1][2]. For industrial cosmetic development programs, this means that N-feruloyldopamine occupies a distinct intellectual property position compared to N-caffeoyldopamine or N-coumaroyldopamine, which may have different or absent patent protection in the same application space.

Commercial IP Status
Context-dependent
US Patent US 20110237551 (BASF) for cosmetic preparations
Supports freedom-to-operate review
Analog patent landscape may differ; legal review recommended
Patent Intellectual property Cosmetic ingredient BASF Commercial exclusivity

Optimal Procurement Scenarios for N-Feruloyl Dopamine (trans-) Based on Verified Differentiation Evidence


Alzheimer's Disease and Cholinergic Dysfunction Research: Selecting the Most Potent N-Hydroxycinnamoyl Dopamine AChE Inhibitor

When the research objective is to maximize acetylcholinesterase inhibition within the N-hydroxycinnamoyl dopamine chemical space, N-feruloyldopamine is the appropriate procurement choice. Its IC50 of 8.52 μM against AChE from Electrophorus electricus represents a 2.2-fold potency advantage over N-caffeoyldopamine (IC50 19.12 μM), making it the most potent analog in this series for cholinergic target engagement [1]. This scenario applies to in vitro enzymatic screening, molecular docking studies, and structure-activity relationship campaigns where maximizing AChE inhibition is the primary selection criterion.

Skin Pigmentation and Cosmetic Active Development: Leveraging Dual Tyrosinase Inhibition and Pmel17 Downregulation

For cosmetic or dermatological research programs seeking a comprehensive melanogenesis inhibitor, N-feruloyldopamine is uniquely positioned among its analogs. It is the only compound in the series with demonstrated dual activity: direct human tyrosinase inhibition (IC50 48.3 μM, superior to arbutin) plus significant Pmel17 gene downregulation (53% decrease at 100 μM) [2]. Its selectivity for mammalian tyrosinase over mushroom tyrosinase further supports its relevance for human-relevant model systems [2]. The absence of cytotoxicity at concentrations up to 100 μM in normal human melanocytes reinforces its suitability for in vivo and formulation studies [2].

Metal-Chelation-Focused Antioxidant Studies: Prioritizing Secondary Antioxidant Activity Over Radical Scavenging

When the experimental focus is on transition metal chelation as a secondary antioxidant mechanism—relevant to conditions involving iron-mediated oxidative stress—N-feruloyldopamine offers a marginal advantage over N-caffeoyldopamine (Fe2+ chelation IC50 3.17 mM vs. 3.48 mM) [3]. However, researchers should be aware that this comes at the cost of significantly weaker primary radical scavenging (DPPH• IC50 12.29 μM vs. 5.95 μM for the caffeoyl analog) [3]. Procurement should therefore be guided by the specific antioxidant mechanism under investigation.

Beta2-Adrenoceptor Signaling Studies: When NOT to Procure N-Feruloyldopamine

For studies targeting beta2-adrenoceptor-mediated cAMP elevation, N-feruloyldopamine is demonstrably not the optimal compound in its class. It ranks third in potency behind N-coumaroyldopamine and N-caffeoyldopamine, both of which increase cAMP at concentrations below 0.05 μM in U937 cells [4]. In this specific application context, procurement of N-coumaroyldopamine or N-caffeoyldopamine is the evidence-based recommendation. This 'negative procurement scenario' is explicitly included to prevent misapplication and wasted research resources.

Application
Selection Property
Validation Focus
Alzheimer’s disease cholinergic target studies
AChE inhibition profile
AChE IC50 endpoint review
Melanogenesis pathway studies
Dual tyrosinase/Pmel17 modulation context
Human tyrosinase and melanosome endpoints
Metal chelation antioxidant studies
Fe2+ chelation vs radical scavenging profile
Antioxidant mechanism-specific endpoint review
cAMP/beta2-adrenoceptor signaling studies
cAMP potency ranking context
Beta2-agonist response endpoint review
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